molecular formula C6H3Cl2NO4S B3008101 2-Chloro-6-nitrobenzene-1-sulfonyl chloride CAS No. 17970-75-1

2-Chloro-6-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3008101
CAS No.: 17970-75-1
M. Wt: 256.05
InChI Key: BSTJKQQPWQCPLP-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzene-1-sulfonyl chloride (CAS 17970-75-1) is a versatile aromatic sulfonyl chloride intermediate with a molecular formula of C6H3Cl2NO4S and a molecular weight of 256.06 g/mol . This compound is a valuable synthon in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives and other functionalized molecules due to the presence of two highly reactive chlorine atoms and an electron-withdrawing nitro group on the benzene ring. The nitro and sulfonyl chloride functional groups make it a key precursor in the synthesis of various chemical entities, including potential pharmaceutical intermediates and specialty chemicals . Researchers utilize this compound under rigorous laboratory conditions. It is classified with the UN number 3261 and Packing Group II, and it requires careful handling in an inert atmosphere at room temperature . The GHS hazard statements include H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals), necessitating the use of appropriate personal protective equipment . Available for research and development purposes, this compound is offered in various quantities. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-6-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTJKQQPWQCPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 2-chloro-6-nitrobenzene-1-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Reactivity Notes
This compound C₆H₃Cl₂NO₄S 256.14* Not provided -Cl (position 2), -NO₂ (position 6) High reactivity due to strong EWG effects
2-Chloro-6-methylbenzenesulfonyl chloride C₇H₆Cl₂O₂S 225.09 25300-37-2 -Cl (position 2), -CH₃ (position 6) Reduced reactivity (methyl is EDG)
4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride C₁₂H₇Cl₂NO₅S 348.15 175135-00-9 Phenoxy group at position 4 Bulky substituent lowers solubility
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride C₆H₂Cl₂FNO₄S 274.06 1803605-95-9 -F (position 2), -NO₂ (position 4) Fluorine enhances stability
2-Fluoro-6-methoxybenzene-1-sulfonyl chloride C₇H₅ClFO₃S 224.64 1176126-31-0 -F (position 2), -OCH₃ (position 6) Methoxy (EDG) reduces electrophilicity

Key Findings :

Substituent Effects: Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and chlorine (-Cl) groups in the target compound enhance electrophilicity, making it more reactive toward nucleophiles compared to methyl- or methoxy-substituted analogs . Electron-Donating Groups (EDG): Compounds like 2-chloro-6-methylbenzenesulfonyl chloride exhibit lower reactivity due to the methyl group’s electron-donating nature, which destabilizes the sulfonyl chloride’s electrophilic center .

Molecular Weight and Solubility: Bulky substituents (e.g., phenoxy in 4-(2-chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride) increase molecular weight and reduce solubility in polar solvents . Fluorine substitution (e.g., 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) may improve thermal stability and resistance to hydrolysis due to its strong electronegativity .

Synthetic Utility :

  • Nitro-substituted sulfonyl chlorides are pivotal in synthesizing explosives and azo dyes, whereas methyl- or methoxy-substituted variants are more suited for pharmaceutical intermediates requiring controlled reactivity .

Biological Activity

2-Chloro-6-nitrobenzene-1-sulfonyl chloride is an important chemical compound in organic synthesis and pharmaceuticals. Its unique structural features, including a chlorine atom, a nitro group, and a sulfonyl chloride moiety, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C7H5ClN O4S
  • Molecular Weight : Approximately 207.63 g/mol
  • Structure : The compound consists of a benzene ring with a chlorine substituent at the 2-position, a nitro group at the 6-position, and a sulfonyl chloride group at the 1-position.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride group is known to react with nucleophiles in biological systems, potentially leading to the modification of proteins and other biomolecules. This reactivity can influence various biochemical pathways.

Inhibition Studies

Recent studies have shown that compounds with similar structures exhibit significant inhibitory activity against key enzymes involved in various biological processes. For instance, derivatives of nitrobenzene compounds have been evaluated for their ability to inhibit PqsD, an enzyme critical for quorum sensing in Pseudomonas aeruginosa. The inhibition of such enzymes can disrupt bacterial communication and biofilm formation, highlighting the potential of this compound in antimicrobial applications .

Antimicrobial Activity

A study focused on the synthesis and evaluation of various sulfonyl chloride derivatives demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The compound's ability to inhibit bacterial growth was attributed to its electrophilic nature, which allows it to modify bacterial proteins essential for survival .

Cytotoxicity Assessments

Toxicity studies using human macrophage cell lines indicated that this compound did not exhibit significant cytotoxic effects at concentrations up to 250 μM. This suggests a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC7H5ClN O4SModerate antibacterial activity
2-Fluoro-6-nitrobenzene-1-sulfonyl chlorideC7H5ClFNO4SHigher reactivity with nucleophiles
4-Chloro-3-nitrobenzenesulfonyl chlorideC7H5ClN O4SEffective against HIV replication

This table illustrates how variations in substituents can influence biological activity and reactivity profiles among related compounds.

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